molecular formula C16H18ClNO B5824749 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine

1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine

Cat. No.: B5824749
M. Wt: 275.77 g/mol
InChI Key: SRVGRXIHBRWFOL-UHFFFAOYSA-N
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Description

1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a 5-(4-chlorophenyl)-2-furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine typically involves the following steps:

    Formation of the 5-(4-chlorophenyl)-2-furylmethyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction of the intermediate: The resulting 5-(4-chlorophenyl)-2-furyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Formation of the final product: The alcohol is then reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the furan ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    1-{[5-(4-bromophenyl)-2-furyl]methyl}piperidine: Similar structure but with a bromine atom instead of chlorine.

    1-{[5-(4-methylphenyl)-2-furyl]methyl}piperidine: Similar structure but with a methyl group instead of chlorine.

    1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine: Similar structure but with a nitro group instead of chlorine.

Uniqueness: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-14-6-4-13(5-7-14)16-9-8-15(19-16)12-18-10-2-1-3-11-18/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVGRXIHBRWFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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